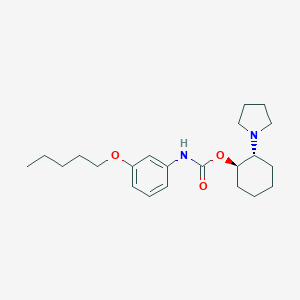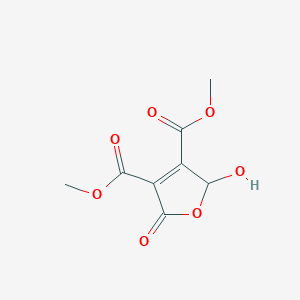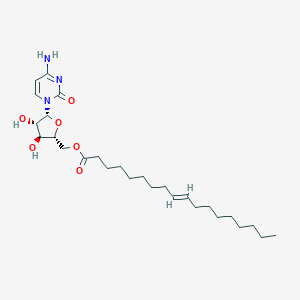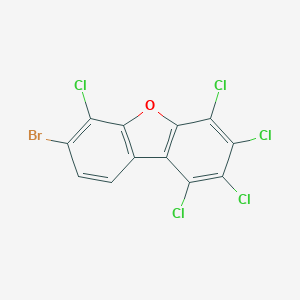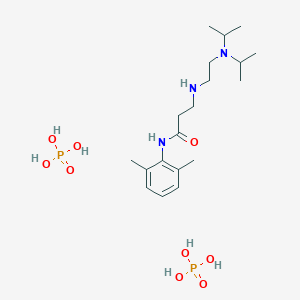
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, also known as DPPEP, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPPEP is a synthetic compound that was first synthesized in 2011, and since then, it has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate involves its interaction with specific proteins in the body, including enzymes and receptors. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to bind to these proteins, which can alter their activity and function. This interaction can help researchers better understand the function of these proteins and their role in various physiological processes.
生化学的および生理学的効果
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include changes in enzyme activity, alterations in cellular signaling pathways, and changes in gene expression. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has also been shown to have potential anti-inflammatory and anti-tumor properties, although further research is needed to fully understand these effects.
実験室実験の利点と制限
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has several potential advantages for laboratory experiments, including its ability to selectively interact with specific proteins and enzymes in the body. This selectivity can help researchers better understand the function of these proteins and their role in various physiological processes. However, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate also has some limitations, including its potential toxicity and the complexity of its synthesis method.
将来の方向性
There are several future directions for research involving N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate. One potential area of study is the development of more efficient synthesis methods for N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, which could help to reduce the cost and complexity of producing the compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate, including its potential anti-inflammatory and anti-tumor properties. Finally, N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate could be studied further as a tool for studying the function of specific proteins and enzymes in biological systems, which could have implications for the development of new drugs and therapies.
合成法
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate can be synthesized in a laboratory setting using a multi-step process involving various chemical reactions. The synthesis method involves the use of starting materials such as 2,6-dimethylphenylamine, 3-bromopropionyl chloride, and dipropan-2-ylamine, which are combined and subjected to a series of chemical reactions to produce the final product. The synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been studied for its potential applications in scientific research, including its use as a tool for studying the function of certain proteins and enzymes in biological systems. N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate has been shown to interact with specific proteins in the body, which can help researchers better understand their function and role in various physiological processes.
特性
CAS番号 |
105668-70-0 |
|---|---|
製品名 |
N-(2,6-Dimethylphenyl)-3-(2-(dipropan-2-ylamino)ethylamino)propanamide phophate |
分子式 |
C19H39N3O9P2 |
分子量 |
515.5 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-3-[2-[di(propan-2-yl)amino]ethylamino]propanamide;phosphoric acid |
InChI |
InChI=1S/C19H33N3O.2H3O4P/c1-14(2)22(15(3)4)13-12-20-11-10-18(23)21-19-16(5)8-7-9-17(19)6;2*1-5(2,3)4/h7-9,14-15,20H,10-13H2,1-6H3,(H,21,23);2*(H3,1,2,3,4) |
InChIキー |
HUPHIGLPVZNSRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCNCCN(C(C)C)C(C)C.OP(=O)(O)O.OP(=O)(O)O |
同義語 |
3-(diisopropylaminoethylamino)-2',6'-dimethylpropionanilide, diphosphoric acid AN 132 AN-132 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



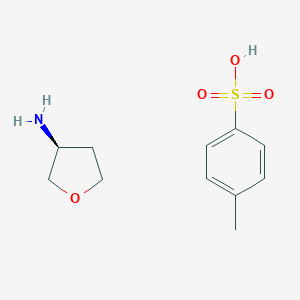
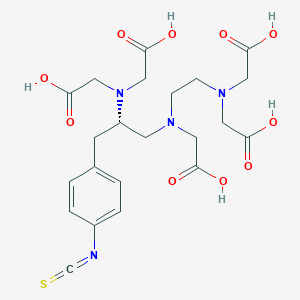
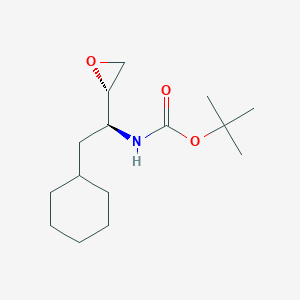
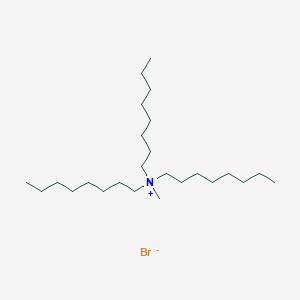
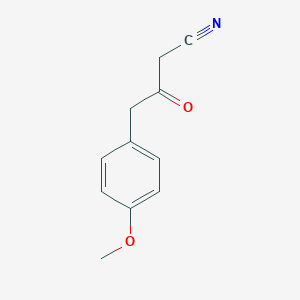
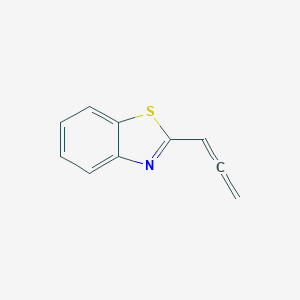
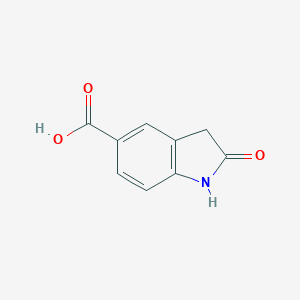
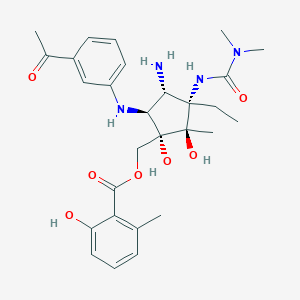
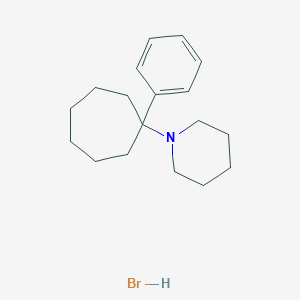
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
